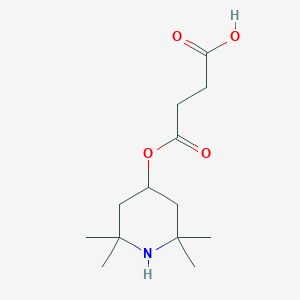
4-Oxo-4-(2,2,6,6-tetramethylpiperidin-4-yl)oxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4-(2,2,6,6-tetramethylpiperidin-4-yl)oxybutanoic acid is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring substituted with four methyl groups and an oxo group, which contributes to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(2,2,6,6-tetramethylpiperidin-4-yl)oxybutanoic acid typically involves the reaction of 2,2,6,6-tetramethylpiperidine with butanoic acid derivatives under controlled conditions. One common method includes the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a starting material, which undergoes oxidation and subsequent esterification to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The process often includes steps such as purification through crystallization or distillation to ensure the final product meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-4-(2,2,6,6-tetramethylpiperidin-4-yl)oxybutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperidine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds .
Applications De Recherche Scientifique
4-Oxo-4-(2,2,6,6-tetramethylpiperidin-4-yl)oxybutanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism by which 4-Oxo-4-(2,2,6,6-tetramethylpiperidin-4-yl)oxybutanoic acid exerts its effects involves its ability to form stable radicals. These radicals can interact with molecular targets, such as enzymes and other proteins, altering their activity and function. The pathways involved often include redox reactions, where the compound acts as an electron donor or acceptor .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A closely related compound used widely in oxidation reactions and as a spin label in electron paramagnetic resonance (EPR) studies.
2,2,6,6-Tetramethylpiperidine: Another similar compound used as a base in organic synthesis and in the preparation of various derivatives.
Uniqueness
What sets 4-Oxo-4-(2,2,6,6-tetramethylpiperidin-4-yl)oxybutanoic acid apart is its specific structural configuration, which combines the stability of the piperidine ring with the reactivity of the oxo and butanoic acid groups. This unique combination makes it particularly useful in applications requiring both stability and reactivity .
Propriétés
IUPAC Name |
4-oxo-4-(2,2,6,6-tetramethylpiperidin-4-yl)oxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2)7-9(8-13(3,4)14-12)18-11(17)6-5-10(15)16/h9,14H,5-8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUDTURWNYDCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














